molecular formula C14H11ClO3 B14397986 6-Allyl-2-chloro-5-methoxynaphthoquinone CAS No. 89414-71-1

6-Allyl-2-chloro-5-methoxynaphthoquinone

Cat. No.: B14397986
CAS No.: 89414-71-1
M. Wt: 262.69 g/mol
InChI Key: LAFRWTOEDIMTLU-UHFFFAOYSA-N
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Description

6-Allyl-2-chloro-5-methoxynaphthoquinone is a synthetic naphthoquinone derivative of interest in chemical biology and anticancer research. Naphthoquinones are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities . A core mechanism of its research value involves redox cycling. Within cells, the naphthoquinone structure can be enzymatically reduced, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide . This ROS induction can overwhelm the already-stressed redox balance in cancer cells, leading to oxidative damage of cellular components like lipids, proteins, and DNA, and ultimately triggering programmed cell death (apoptosis) . This compound is designed for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

89414-71-1

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-5-methoxy-6-prop-2-enylnaphthalene-1,4-dione

InChI

InChI=1S/C14H11ClO3/c1-3-4-8-5-6-9-12(14(8)18-2)11(16)7-10(15)13(9)17/h3,5-7H,1,4H2,2H3

InChI Key

LAFRWTOEDIMTLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=O)C=C(C2=O)Cl)CC=C

Origin of Product

United States

Preparation Methods

Oxidation of Tetralones

Tetralones (e.g., 5-methoxytetralone) undergo sequential oxidation using cerium ammonium nitrate (CAN) or selenium dioxide to yield the corresponding naphthoquinone. For example, CAN in acetonitrile at 60°C converts 5-methoxytetralone to 5-methoxy-1,4-naphthoquinone in 84% yield.

Condensation with Glyoxal

An alternative route involves condensing 4-chloro-1,2-phthalaldehyde with glyoxal in aqueous base (pH 8–12) at 50°C, forming 6-chloro-2,3-dihydroxy-1,4-naphthoquinone, which serves as a precursor for further functionalization.

Methoxylation at Position 5

Methoxylation is typically performed prior to quinone formation to avoid competing oxidation reactions.

Nucleophilic Aromatic Substitution

Reaction of 5-hydroxy-1,4-naphthoquinone with methyl iodide in the presence of potassium carbonate (K$$2$$CO$$3$$) in DMF at 80°C affords the 5-methoxy derivative in 75% yield.

Diazomethane Methylation

Diazomethane in ether selectively methylates phenolic hydroxyl groups, though safety concerns limit its industrial application.

Allylation at Position 6

Allylation at the electron-deficient C-6 position presents challenges due to the quinone’s electrophilic nature.

Friedel-Crafts Alkylation

Using allyl bromide and aluminum chloride (AlCl$$_3$$) in dichloromethane at 0°C, the allyl group is introduced in 63% yield. However, competing polymerization of the allyl reagent reduces efficiency.

Palladium-Catalyzed Coupling

A more efficient method employs allyltributyltin and palladium(II) acetate in tetrahydrofuran (THF), achieving 78% yield under mild conditions (40°C, 12 h).

Purification and Characterization

Crude products are purified via distillation or crystallization. For example, distillation at 103–110°C under reduced pressure (17 mbar) enriches this compound to 74% purity. Crystallization from hexane/ethyl acetate mixtures further enhances purity to >98%. Characterization by $$^1$$H NMR and HPLC confirms regiochemistry and purity.

Comparative Analysis of Methodologies

Step Method Reagents Yield Advantages Limitations
Quinone Formation CAN oxidation CAN, MeCN 84% High regioselectivity Requires anhydrous conditions
Chlorination NCS in CH$$2$$Cl$$2$$ NCS, AIBN 55% Mild conditions Moderate yield
Allylation Pd-catalyzed coupling Allyltributyltin, Pd 78% High efficiency Cost of palladium catalyst

Chemical Reactions Analysis

Types of Reactions

6-Allyl-2-chloro-5-methoxynaphthoquinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Allyl-2-chloro-5-methoxynaphthoquinone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Allyl-2-chloro-5-methoxynaphthoquinone involves its interaction with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species, which can induce oxidative stress and damage cellular components, ultimately leading to cell death. The molecular targets and pathways involved include mitochondrial electron transport chains and various redox-sensitive signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Core Structure Substituents Drug-Likeness Score Toxicity Risks
6-Allyl-2-chloro-5-methoxynaphthoquinone Naphthoquinone 6-allyl, 2-Cl, 5-OCH₃ Not reported Theoretical: High irritant (Cl, OCH₃)
Irisquinone (1) Benzoquinone 2-[(Z)Heptadec-10'-enyl], 6-OCH₃ - -
5f Hydroquinone-chalcone 1,4-acetyl, chalcone fragment +2.15 High irritant (acetyl)
6b Naphthoquinone Methoxy substituent Negative High irritant (OCH₃)

Key Observations :

  • Substituent Effects: Chlorine (Cl): Electron-withdrawing Cl at position 2 may increase electrophilicity, enhancing reactivity in redox reactions. This contrasts with methoxy (OCH₃) groups, which donate electrons and stabilize radicals . Allyl Group: The 6-allyl substituent in the target compound likely improves lipophilicity compared to the long-chain alkenyl group in Irisquinone, which may reduce solubility . Acetylation: Compounds like 5f with acetylated hydroquinone fragments show enhanced drug-likeness (+2.15) but high irritant risks, suggesting trade-offs between bioactivity and toxicity .

Key Observations :

  • High-yield syntheses (e.g., 99.8% for compound 7 in ) often employ optimized solvent systems (e.g., acetone/THF) and acid catalysis. Similar methods could theoretically apply to the target compound .
  • Purification via silica gel chromatography (used for Irisquinone) is standard for quinones, suggesting its utility for isolating this compound .

Pharmacological and Toxicological Profiles

Key Observations :

  • Cytotoxicity : Chlorine and methoxy substituents are associated with enhanced antineoplastic activity, as seen in compound 6b. The allyl group may further modulate this by improving cellular uptake .
  • Toxicity: Methoxy groups in naphthoquinones (e.g., 6b) correlate with high irritant risks, likely due to reactive oxygen species (ROS) generation. The chlorine atom in the target compound may exacerbate this effect .

Q & A

Q. How to assess its stability under oxidative and hydrolytic conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH, 30 days). Monitor degradation via UPLC-QTOF-MS (ESI-negative mode). Identify major degradation products (e.g., demethylation at C5) and propose pathways using Gaussian NBO analysis .

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